[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 114376-11-3
VCID: VC0055276
InChI: InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1
SMILES: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl
Molecular Formula: C27H44ClNO7
Molecular Weight: 530.1 g/mol

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride

CAS No.: 114376-11-3

Main Products

VCID: VC0055276

Molecular Formula: C27H44ClNO7

Molecular Weight: 530.1 g/mol

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride - 114376-11-3

CAS No. 114376-11-3
Product Name [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride
Molecular Formula C27H44ClNO7
Molecular Weight 530.1 g/mol
IUPAC Name [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride
Standard InChI InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1
Standard InChIKey QGRXRBJNZDDDHY-YHEOSNBFSA-N
Isomeric SMILES C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl
SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl
Canonical SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl
Synonyms 6-((piperidino)acetoxy)-7-desacetylforskolin
HL 706
HL-706
HL706
PubChem Compound 130749
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator